REACTION_CXSMILES
|
C(O[CH2:5][CH2:6][C:7]1[N:8]([CH2:24]C2C=CC=CC=2[N+]([O-])=O)[C:9]([S:15][C:16]2[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[CH:17]=2)=[C:10]([CH:12]([CH3:14])[CH3:13])[N:11]=1)(=O)N.ClC1C=C(SC2N(CC3C=CC=CC=3[N+]([O-])=O)C(CCO)=[N:45]C=2C(C)C)C=C(Cl)C=1.C(OCCC1N(CC2C=CC([N+]([O-])=O)=CC=2)C(SC2C=C(Cl)C=C(Cl)C=2)=C(C(C)C)N=1)(=O)N>>[Cl:23][C:18]1[CH:17]=[C:16]([S:15][C:9]2[N:8]([CH3:24])[C:7]([CH2:6][C:5]#[N:45])=[N:11][C:10]=2[CH:12]([CH3:14])[CH3:13])[CH:21]=[C:20]([Cl:22])[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC1=C(C=CC=C1)[N+](=O)[O-])CCO)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CC#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |